3-((2-Pyridinylmethyl)amino)-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65650. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-2-ylmethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-7-3-5-10-8-9-4-1-2-6-11-9/h1-2,4,6,10,12H,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTDICFUEAFWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289931 | |

| Record name | NSC65650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-99-8 | |

| Record name | NSC65650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC65650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Pyridylmethylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-((2-Pyridinylmethyl)amino)-1-propanol

Introduction

3-((2-Pyridinylmethyl)amino)-1-propanol is a valuable bifunctional molecule incorporating a pyridine ring, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. Its synthesis is a critical process for researchers and drug development professionals, demanding a robust and well-understood pathway to ensure high purity and yield. This guide provides an in-depth technical overview of the core synthesis pathway, focusing on the scientific principles, experimental considerations, and practical insights necessary for successful execution.

The primary and most efficient route to this compound is through the reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol.[1][2] This method is favored for its high atom economy, operational simplicity, and the commercial availability of the starting materials.[2] Reductive amination involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with a primary amine, followed by in-situ reduction to the corresponding amine.[1][3]

Core Synthesis Pathway: Reductive Amination

The synthesis of this compound is achieved through a one-pot reductive amination reaction. This process combines 2-pyridinecarboxaldehyde and 3-amino-1-propanol in a suitable solvent, followed by the addition of a reducing agent to convert the intermediate imine to the final secondary amine product.

Reaction Mechanism

The reaction proceeds in two key steps:

-

Imine Formation: The nucleophilic amino group of 3-amino-1-propanol attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate.[1] This step is typically reversible and its equilibrium can be influenced by reaction conditions.

-

Reduction: A reducing agent is introduced to selectively reduce the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the desired secondary amine, this compound.[3]

Visualization of the Synthesis Pathway

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Pyridinecarboxaldehyde | ≥99% | Sigma-Aldrich | |

| 3-Amino-1-propanol | ≥99% | Acros Organics[4] | |

| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol.

-

Amine Addition: To the stirred solution, add 3-amino-1-propanol (1.1 equivalents) dropwise at room temperature. The addition of a slight excess of the amine helps to drive the imine formation equilibrium forward.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5] The use of methanol as a solvent is advantageous as it can promote rapid and nearly quantitative imine formation without the need for dehydrating agents.[5]

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. The portion-wise addition helps to control the exothermic reaction and any potential hydrogen gas evolution. Sodium borohydride is a commonly used and effective reducing agent for this transformation.[3][6]

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. air.unimi.it [air.unimi.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Amine synthesis by imine reduction [organic-chemistry.org]

An In-depth Technical Guide to 3-(pyridin-2-ylmethylamino)propan-1-ol (CAS 6950-99-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(pyridin-2-ylmethylamino)propan-1-ol, a versatile bifunctional molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific rationale behind the data presented, reflecting a deep understanding of its chemical nature and potential.

Molecular Architecture and Physicochemical Profile

3-(pyridin-2-ylmethylamino)propan-1-ol is a secondary amine that incorporates a pyridine ring linked via a methylene bridge to an aminopropanol chain. This unique arrangement of a heteroaromatic amine, a secondary amine, and a primary alcohol imparts a distinct set of properties, including its potential for hydrogen bonding, coordination with metal ions, and serving as a scaffold for further chemical modifications.

Core Chemical and Physical Properties

A compilation of the fundamental physicochemical properties of 3-(pyridin-2-ylmethylamino)propan-1-ol is presented in Table 1. These values are critical for designing experimental conditions, predicting its behavior in various solvent systems, and for safety assessments.

| Property | Value | Source(s) |

| CAS Number | 6950-99-8 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Boiling Point | 301.3 °C at 760 mmHg | [3] |

| Density | 1.073 g/cm³ | [3] |

| Flash Point | 136 °C | [3] |

| Refractive Index | 1.536 | [3] |

Table 1: Key Physicochemical Properties of 3-(pyridin-2-ylmethylamino)propan-1-ol

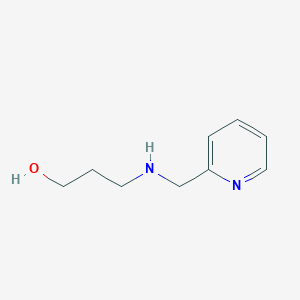

Structural Representation

The two-dimensional structure of 3-(pyridin-2-ylmethylamino)propan-1-ol is depicted below, illustrating the key functional groups and their connectivity.

Figure 1: 2D Structure of 3-(pyridin-2-ylmethylamino)propan-1-ol

Synthesis and Reactivity

The synthesis of 3-(pyridin-2-ylmethylamino)propan-1-ol is most practically achieved through reductive amination. This widely utilized method in medicinal chemistry offers a direct and efficient pathway to form the crucial carbon-nitrogen bond.

Recommended Synthetic Protocol: Reductive Amination

The reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol provides a robust and scalable route to the target molecule. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the secondary amine.

Figure 2: Experimental Workflow for Reductive Amination Synthesis

Step-by-Step Methodology:

-

Imine Formation: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add 3-amino-1-propanol (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The choice of a non-protic solvent like DCE is crucial to prevent unwanted side reactions with the reducing agent.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. This specific reducing agent is favored due to its mildness and tolerance of a slightly acidic environment generated during imine formation, which catalyzes the reaction. The reaction is monitored for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Aqueous Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 3-(pyridin-2-ylmethylamino)propan-1-ol.

Rationale Behind Experimental Choices

-

Reductive Amination: This method is chosen for its efficiency and operational simplicity, often allowing for a one-pot procedure.[3]

-

Sodium Triacetoxyborohydride: This hydride reagent is less reactive than sodium borohydride, allowing for the selective reduction of the imine in the presence of the aldehyde. It is also more tolerant of the mildly acidic conditions that favor imine formation.

-

1,2-Dichloroethane (DCE): As an aprotic solvent, DCE does not react with the hydride reagent and effectively solubilizes the reactants.

Predicted Reactivity

The presence of multiple functional groups—a pyridine nitrogen, a secondary amine, and a primary alcohol—makes 3-(pyridin-2-ylmethylamino)propan-1-ol a versatile building block.

-

The secondary amine can undergo further alkylation, acylation, or participate in other standard amine chemistries.

-

The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

-

The pyridine nitrogen is basic and can be protonated or coordinated to metal centers.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts are crucial for structural verification. The values in Table 2 are estimates based on analogous structures and established chemical shift ranges.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (aromatic) | 7.0 - 8.5 | m | 4H |

| -CH₂- (benzylic) | ~3.8 | s | 2H |

| -NH- | 1.5 - 3.0 (broad) | br s | 1H |

| -NH-CH₂- | ~2.8 | t | 2H |

| -CH₂- (propyl chain) | ~1.7 | p | 2H |

| -CH₂-OH | ~3.6 | t | 2H |

| -OH | 2.0 - 4.0 (broad) | br s | 1H |

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(pyridin-2-ylmethylamino)propan-1-ol

Predicted ¹³C NMR Spectral Data

Carbon NMR provides a map of the carbon skeleton. The predicted chemical shifts are outlined in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C (aromatic) | 120 - 160 |

| -CH₂- (benzylic) | ~55 |

| -NH-CH₂- | ~50 |

| -CH₂- (propyl chain) | ~30 |

| -CH₂-OH | ~60 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(pyridin-2-ylmethylamino)propan-1-ol

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (alcohol) | 3200 - 3600 | Broad |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium, sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=N, C=C stretch (pyridine) | 1400 - 1600 | Medium to strong |

| C-O stretch (primary alcohol) | ~1050 | Strong |

Table 4: Predicted Key IR Absorption Bands

Predicted Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be expected at m/z 166. Key fragmentation patterns would likely involve:

-

Alpha-cleavage adjacent to the nitrogen and oxygen atoms.

-

Loss of a hydroxyl radical (M-17).

-

Loss of a propanol group (M-59).

-

Formation of the pyridylmethyl cation at m/z 92.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-(pyridin-2-ylmethylamino)propan-1-ol are found in a variety of biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and the flexible amino alcohol linker allows for the spatial positioning of pharmacophoric groups.

While specific biological activity for this exact compound is not widely reported, its derivatives have been explored for various therapeutic targets. The presence of both a hydrogen bond donor (NH and OH) and acceptor (N in pyridine) suggests its potential to interact with biological macromolecules. Researchers can leverage this scaffold for the synthesis of compound libraries for screening against a range of targets, including kinases, G-protein coupled receptors, and enzymes.

Safety and Handling

Based on data for similar compounds, 3-(pyridin-2-ylmethylamino)propan-1-ol should be handled with care in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: The compound has a flash point of 136 °C and is combustible. Keep away from open flames and high temperatures.[3]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

3-(pyridin-2-ylmethylamino)propan-1-ol is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via reductive amination and the presence of multiple reactive functional groups make it an attractive starting material for the creation of more complex molecules. While a comprehensive experimental characterization is not yet publicly available, the predictive data provided in this guide serves as a solid foundation for researchers and drug development professionals working with this and related compounds.

References

Sources

- 1. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

A Methodological Guide to the Physicochemical Characterization of 3-((2-Pyridinylmethyl)amino)-1-propanol for Drug Discovery and Development

Abstract

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful drug design and formulation. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides an in-depth examination of 3-((2-Pyridinylmethyl)amino)-1-propanol, a molecule of interest due to its structural motifs—a pyridine ring, a secondary amine, and a primary alcohol—which are prevalent in numerous pharmacologically active agents. This document details the essential physicochemical parameters for this compound and presents a series of robust, field-proven experimental protocols for their determination. The methodologies are explained not merely as procedural steps but with a focus on the underlying scientific principles and the rationale behind experimental choices, empowering researchers to generate reliable and reproducible data.

Introduction: The Imperative of Physicochemical Profiling

The journey of a drug candidate from laboratory bench to clinical application is critically dependent on its intrinsic physical and chemical properties. For a molecule such as this compound, the interplay between its pyridinyl, amino, and hydroxyl functional groups dictates its behavior in biological systems. The pyridine ring, a common feature in pharmaceuticals, influences properties like pKa and potential for metabolic interactions. The secondary amine and primary alcohol groups are key determinants of hydrogen bonding capacity, solubility, and reactivity. Therefore, a precise characterization of its physicochemical profile is not an academic exercise but a fundamental prerequisite for predicting its pharmacokinetic behavior, designing stable formulations, and ensuring regulatory compliance. This guide serves as a comprehensive resource for scientists engaged in the evaluation of this compound and others with similar structural features.

Core Physicochemical Profile

A summary of the core physicochemical properties for this compound is essential for any preliminary assessment. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be calculated or inferred from its structure. The subsequent sections will detail the experimental methodologies required to determine these values empirically.

| Property | Value / Predicted Range | Significance in Drug Development |

| CAS Number | 6950-99-8 | Unique identifier for substance registration and tracking. |

| Molecular Formula | C₉H₁₄N₂O[1] | Defines the elemental composition of the molecule. |

| Molecular Weight | 166.22 g/mol [1] | Influences diffusion rates and membrane permeability. |

| pKa | (Predicted) ~8-10 (amine), ~4-5 (pyridine) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |

| logP | (Predicted) Low to moderate | Indicates lipophilicity, which impacts membrane permeability and bioavailability. |

| Aqueous Solubility | (Predicted) High | Crucial for dissolution, absorption, and formulation of parenteral dosage forms. |

| Melting Point (°C) | To be determined | Defines the solid-state properties, purity, and stability of the drug substance. |

| Boiling Point (°C) | To be determined | Important for purification (distillation) and assessing thermal stability. |

Chemical Structure and Functional Group Analysis

The structure of this compound is foundational to all its properties. Understanding the contribution of each functional group is key to interpreting experimental results.

Caption: Chemical structure of this compound.

-

Pyridine Ring: A weak base, the nitrogen atom in the ring can be protonated. Its aromaticity contributes to the molecule's overall stability and potential for π-π stacking interactions.

-

Secondary Amine: A stronger base than the pyridine nitrogen, this group is readily protonated at physiological pH. It serves as a key hydrogen bond donor and acceptor.

-

Primary Alcohol (-CH₂OH): This hydroxyl group is a primary site for hydrogen bonding, significantly enhancing aqueous solubility. It also presents a potential site for metabolic conjugation (e.g., glucuronidation).

Experimental Methodologies for Physicochemical Characterization

This section provides detailed, step-by-step protocols for determining the critical physicochemical parameters. The rationale behind each procedure is highlighted to provide a deeper understanding of the experimental design.

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial as it dictates the charge state of a molecule at a given pH. For this compound, two pKa values are expected: one for the secondary amine and one for the pyridine nitrogen. Potentiometric titration is a reliable and widely used method for this determination.[2][3]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the molecule is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[3]

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water (or a pH 7.4 phosphate buffer to mimic physiological conditions) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: Add equal volumes of the stock solution and the pre-saturated n-octanol to a glass vial or separatory funnel.

-

Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound, typically using UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient P and then the logP. [4] Causality and Insights:

-

Why pre-saturate solvents? n-Octanol and water are partially miscible. Pre-saturation ensures that the volumes of the two phases do not change during the partitioning process, which would lead to errors in the final concentration measurements.

-

Why use a buffer at pH 7.4? For ionizable compounds, the partition coefficient is pH-dependent. Using a buffer at physiological pH provides a more biologically relevant value, often referred to as logD, which accounts for both the neutral and ionized forms of the molecule.

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation. The equilibrium shake-flask method is considered the definitive technique for determining thermodynamic solubility. [5][6] Principle: An excess amount of the solid compound is added to an aqueous medium and agitated until equilibrium is reached, creating a saturated solution. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified. [6] Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining thermodynamic aqueous solubility.

Step-by-Step Protocol:

-

Slurry Preparation: Add an excess of solid this compound to a series of vials containing the desired aqueous medium (e.g., water, pH 7.4 buffer). The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure that the solution is fully saturated and in equilibrium with the solid phase.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Separate the saturated solution from the excess solid, preferably by centrifugation. If filtration is used, the filter material should be validated to ensure it does not adsorb the compound. [6]4. Analysis: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.

-

Verification: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to ensure the solid form has not changed during the experiment (e.g., converted to a hydrate or a different polymorph).

Causality and Insights:

-

Why agitate for 24-72 hours? Reaching true thermodynamic equilibrium between a solid and a solution can be a slow process. Shorter times may only yield a kinetic solubility value, which can be misleadingly high if the initial solid is amorphous or metastable. [7]* Why analyze the solid phase? The solubility value is specific to the solid form in equilibrium with the solution. If the solid form changes during the experiment, the measured solubility will not be representative of the starting material.

Determination of Melting Point

The melting point is a fundamental thermal property that provides information about the purity and solid-state characteristics of a compound. A sharp melting range is indicative of high purity. [8] Principle: A small sample of the solid compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded. Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube sealed at one end. [9]2. Initial Determination: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements. [10]3. Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. [9]Insert a new sample and heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2. 5. Purity Check: A pure compound typically exhibits a sharp melting range of 0.5-1.5°C. Impurities tend to depress the melting point and broaden the melting range. [10] Causality and Insights:

-

Why a slow heating rate? A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

-

Why a small sample size? A larger sample requires more heat to melt completely, which can lead to a broader and less accurate melting range. A packed height of 2-3 mm is optimal. [9]

Stability and Handling Considerations

The stability of a drug candidate under various environmental conditions is a critical quality attribute. While specific stability data for this compound requires experimental validation, its structure suggests potential liabilities.

-

Oxidative Stability: Secondary amines can be susceptible to oxidation. Therefore, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize oxidative degradation.

-

Thermal Stability: The presence of the propanolamine chain suggests that the compound may be sensitive to high temperatures. Thermal stability should be assessed using techniques like thermogravimetric analysis (TGA).

-

Hygroscopicity: The presence of polar amine and alcohol functional groups may make the compound hygroscopic. It should be stored in a desiccator or a controlled low-humidity environment.

In-Use Stability: For any formulation intended for multi-dose use, in-use stability studies are necessary. These studies simulate the repeated opening and closing of the container under normal use conditions to assess the risk of microbial contamination and physicochemical degradation over the intended period of use. [11] General Handling: Due to the amine functional groups, the compound is likely to be a skin and eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Conclusion

The physicochemical properties of this compound, dictated by its unique combination of a pyridine ring, a secondary amine, and a primary alcohol, are fundamental to its potential as a pharmaceutical agent. This guide has provided a framework for its comprehensive characterization, moving beyond simple data presentation to detail the robust experimental methodologies required for determining its pKa, logP, solubility, and melting point. By emphasizing the scientific rationale behind these protocols, this document equips researchers and drug development professionals with the necessary tools and insights to generate high-quality, reliable data, thereby facilitating informed decision-making in the complex process of drug discovery and formulation.

References

- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).

- Melting point determin

- 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Chemistry LibreTexts.

- Melting point determin

- Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab Canada.

- LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs.

- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Mettler Toledo.

- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4). WuXi AppTec.

- This compound - Echemi. (n.d.). Echemi.

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.

- Note for guidance on in-use stability testing of human medicinal products. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Synthesis and Characterization of the Propanolamine Derivative C9H14N2O

Abstract

This document provides an in-depth technical guide for the synthesis and comprehensive characterization of a propanolamine derivative with the molecular formula C9H14N2O. Propanolamines are a critical class of organic compounds, with many serving as key scaffolds in pharmaceutical agents, most notably as β-adrenergic receptor antagonists. Based on its chemical formula and degree of unsaturation, a plausible structure for C9H14N2O is identified as 1-(4-aminophenyl)-2-amino-1-propanol, an analog of the well-known compound phenylpropanolamine. This guide details a robust, multi-step synthetic pathway starting from commercially available precursors. Furthermore, it outlines a systematic characterization protocol employing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and expected analytical data are provided to serve as a benchmark for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Structural Elucidation

Propanolamine derivatives are characterized by a three-carbon chain containing both an amine and a hydroxyl group. This bifunctional nature makes them versatile building blocks and pharmacophores. A significant number of pharmaceuticals, particularly beta-blockers used to manage cardiovascular diseases, belong to the aryloxypropanolamine subclass.

The target molecule, with the formula C9H14N2O, has a degree of unsaturation of four, strongly suggesting the presence of a benzene ring. A logical and plausible structure that fits this formula is 1-(4-aminophenyl)-2-amino-1-propanol . This structure features a phenylpropanolamine core, similar to the sympathomimetic drug phenylpropanolamine (PPA), with an additional primary amino group on the phenyl ring.[1][2] The presence of two chiral centers (at C1 and C2 of the propanol chain) implies the existence of four possible stereoisomers.[3][4] This guide will focus on the synthesis of the racemic mixture and its subsequent characterization.

Synthesis Methodology

The synthesis of 1-(4-aminophenyl)-2-amino-1-propanol can be approached through a logical retrosynthetic pathway, starting from a readily available aromatic ketone.

Retrosynthetic Analysis

A practical retrosynthetic disconnection of the target molecule points to 1-(4-nitrophenyl)-1-propanone (4-nitropropiophenone) as a suitable starting material. The two amino groups and the secondary alcohol can be formed through reductions and amination reactions. This strategy is advantageous as it utilizes common and well-understood organic transformations.[5][6]

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow

The forward synthesis involves a three-step process starting from 4-nitropropiophenone: (1) α-bromination, (2) nucleophilic substitution with ammonia to introduce the C2-amino group, and (3) simultaneous reduction of the ketone and the nitro group to yield the final product.

Caption: Forward synthesis workflow diagram.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(4-nitrophenyl)-1-propanone (Intermediate)

-

α-Bromination: Dissolve 1-(4-nitrophenyl)-1-propanone (1 equiv.) in glacial acetic acid. Add a catalytic amount of hydrobromic acid (HBr). While stirring, add bromine (1 equiv.) dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to precipitate the crude 2-bromo-1-(4-nitrophenyl)-1-propanone, which is then filtered, washed with water, and dried.

-

Causality: The acidic medium catalyzes the enolization of the ketone, which is the reactive species that undergoes electrophilic attack by bromine at the α-carbon.

-

-

Amination: Suspend the crude bromo-ketone in ethanol. Add a concentrated aqueous solution of ammonia (large excess) and stir the mixture at room temperature. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-amino-1-(4-nitrophenyl)-1-propanone.

-

Causality: Ammonia acts as a nucleophile, displacing the bromide ion in an SN2 reaction. A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts.

-

Protocol 2: Synthesis of 1-(4-aminophenyl)-2-amino-1-propanol (Final Product)

-

Reduction: Dissolve the crude amino-ketone from the previous step in a mixture of acetonitrile and water.[7] Add a catalytic amount of Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O).[7]

-

To this stirring solution, add sodium borohydride (NaBH₄) portion-wise at room temperature.[8] An exothermic reaction may be observed. The reaction is typically complete within an hour, as monitored by TLC.

-

Causality: Sodium borohydride is a mild reducing agent capable of reducing ketones to secondary alcohols.[8][9][10] By itself, NaBH₄ does not typically reduce nitro groups.[7][11] However, in the presence of a transition metal catalyst like a nickel salt, its reducing power is enhanced, allowing for the simultaneous reduction of the aromatic nitro group to a primary amine.[7][11] This one-pot dual reduction is an efficient synthetic strategy.

-

-

Work-up and Purification: Once the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of dilute hydrochloric acid. Make the solution basic with aqueous NaOH and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(4-aminophenyl)-2-amino-1-propanol.

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic methods. The following data are predicted for the proposed structure of 1-(4-aminophenyl)-2-amino-1-propanol.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Rationale: ¹H NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

-

Expected Spectrum (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Two sets of doublets in the range of δ 6.6-7.2 ppm, integrating to 2H each. The protons ortho to the amino group will be more shielded (upfield) compared to those meta to it, exhibiting a characteristic AA'BB' splitting pattern.[12][13][14]

-

CH-OH Proton: A doublet or multiplet around δ 4.5-4.8 ppm (1H). The splitting will depend on coupling to the adjacent CH-NH₂ proton.

-

CH-NH₂ Proton: A multiplet around δ 3.0-3.5 ppm (1H).

-

CH₃ Protons: A doublet around δ 0.9-1.1 ppm (3H), coupled to the CH-NH₂ proton.

-

NH₂ and OH Protons: Broad singlets that are exchangeable with D₂O. The aromatic NH₂ protons would appear around δ 3.5-4.5 ppm, while the aliphatic NH₂ and the OH proton signals can vary widely depending on concentration and solvent.[15]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Rationale: ¹³C NMR identifies all unique carbon environments in the molecule.

-

Expected Peaks:

-

Aromatic Carbons: 4 signals between δ 115-150 ppm. The carbon attached to the amino group (C-NH₂) will be significantly shielded, while the carbon attached to the propanol chain (ipso-carbon) will be deshielded.

-

CH-OH Carbon: A signal around δ 70-75 ppm.

-

CH-NH₂ Carbon: A signal around δ 50-55 ppm.

-

CH₃ Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

-

IR (Infrared) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Expected Absorption Bands (cm⁻¹):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

N-H Stretch: Two distinct sharp-to-medium bands for the aromatic primary amine (asymmetric and symmetric stretches) around 3350-3500 cm⁻¹.[16][17][18][19] The aliphatic primary amine will also show N-H stretching in a similar region, likely overlapping with the others.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

N-H Bend: A scissoring vibration for the primary amines around 1600-1650 cm⁻¹.[18]

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band for the aromatic C-N bond around 1250-1335 cm⁻¹ and for the aliphatic C-N bond around 1020-1250 cm⁻¹.[18]

-

C-O Stretch: A strong band for the secondary alcohol C-O bond around 1050-1100 cm⁻¹.

-

MS (Mass Spectrometry)

-

Rationale: MS provides the molecular weight of the compound and structural information from its fragmentation pattern.

-

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular formula C₉H₁₄N₂O. The presence of two nitrogen atoms follows the nitrogen rule (an even molecular weight).

-

Key Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation for amino alcohols is cleavage of the C-C bond adjacent to the functional groups.[20][21][22]

-

Cleavage between C1 and C2 would lead to a resonance-stabilized benzylic cation [C₆H₄(NH₂)CHOH]⁺ at m/z = 122.

-

Loss of the aminophenyl group to yield [CH(NH₂)CH₃]⁺ is less likely.

-

-

A prominent fragment is often observed from the cleavage adjacent to the amino group, resulting in the loss of a methyl radical to form an iminium ion, or cleavage to form the [CH₃CHNH₂]⁺ ion at m/z = 44.[20]

-

Dehydration: Loss of a water molecule (M-18) leading to a peak at m/z = 148.[21][23]

-

-

Data Summary

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | δ 6.6-7.2 ppm (2H, d) and (2H, d) |

| CH-OH | δ 4.5-4.8 ppm (1H, m) | |

| CH-NH₂ | δ 3.0-3.5 ppm (1H, m) | |

| -CH₃ | δ 0.9-1.1 ppm (3H, d) | |

| -NH₂, -OH | Broad, D₂O exchangeable signals | |

| IR (cm⁻¹) | O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3350-3500 (two sharp peaks) | |

| N-H Bend | 1600-1650 | |

| C-O Stretch | 1050-1100 | |

| Mass Spec (m/z) | Molecular Ion [M]⁺ | 166 |

| Major Fragments | 148 ([M-H₂O]⁺), 122 ([M-C₂H₆N]⁺), 44 ([C₂H₆N]⁺) |

Conclusion and Future Perspectives

This guide has outlined a logical and efficient pathway for the synthesis of 1-(4-aminophenyl)-2-amino-1-propanol (C9H14N2O) and a detailed protocol for its structural characterization. The proposed three-step synthesis is based on well-established chemical transformations, offering a high probability of success. The comprehensive characterization plan provides clear benchmarks for researchers to validate the structure and purity of the synthesized compound.

Given its structural similarity to known adrenergic agents, this molecule represents an interesting candidate for biological screening. Future work should focus on the separation of the stereoisomers, as biological activity is often stereospecific, and the evaluation of their pharmacological profiles.

References

- Department of Chemistry, Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

-

Guo, X., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]

- Barnard, T. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

-

RSC Publishing. (n.d.). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

-

Setamdideh, D., Khezri, B., & Mollapour, M. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

-

SpectraBase. (n.d.). 1-Amino-2-phenyl-2-propanol - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

National Center for Biotechnology Information. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Available at: [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]

-

Stenutz, R. (n.d.). 1-phenyl-2-aminopropane. Available at: [Link]

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Available at: [Link]

- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.

-

ResearchGate. (n.d.). Possible phenylpropanolamine (PPA) isomers. Available at: [Link]

-

ResearchGate. (n.d.). Improvements of synthesis of phenylpropanolamine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic Constants of 1-Phenyl-2-propanol. Available at: [Link]

- Indian Patents. (n.d.). novel (s)-2-amino-3(4-aminophenyl) propanol, process for its preparation.

- Clark, R. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds.

-

ResearchGate. (2007). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Available at: [Link]

- Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

-

ResearchGate. (2025). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-free one-pot four-component synthesis of 2-aminomorpholines: Access to related diaminoalcohols. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Available at: [Link]

- Google Patents. (n.d.). EP0109623B1 - Phenyl-propanol amines, their preparation and use.

-

Wikipedia. (n.d.). Phenylpropylaminopentane. Available at: [Link]

Sources

- 1. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jsynthchem.com [jsynthchem.com]

- 12. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR [m.chemicalbook.com]

- 13. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. 4-Aminophenylacetonitrile(3544-25-0) 1H NMR spectrum [chemicalbook.com]

- 15. pharmacy180.com [pharmacy180.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. wikieducator.org [wikieducator.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. whitman.edu [whitman.edu]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 3-((2-Pyridinylmethyl)amino)-1-propanol

Preamble: The Imperative for Rigorous Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research and development activities are built. For novel compounds such as 3-((2-Pyridinylmethyl)amino)-1-propanol, a molecule of interest due to its hybrid structure incorporating a pyridine moiety and an amino alcohol chain, precise structural elucidation is not merely a procedural step but a critical gateway to understanding its physicochemical properties, bioactivity, and potential as a therapeutic agent. This guide provides a comprehensive, in-depth technical workflow for the structural confirmation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of causality, self-validating protocols, and authoritative scientific grounding, ensuring a robust and reproducible elucidation process.

Part 1: Strategic Synthesis and Purification

A logical starting point for structural elucidation is a well-defined synthetic pathway that yields the target compound in sufficient purity. A highly efficient and common method for the synthesis of secondary amines like this compound is reductive amination.[1][2][3] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be achieved by the reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol.

Caption: Synthetic route via reductive amination.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 3-amino-1-propanol (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of a mild reducing agent is crucial to selectively reduce the imine without affecting the pyridine ring.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain the pure this compound.

Part 2: A Multi-faceted Approach to Structural Elucidation

The confirmation of the molecular structure of this compound requires a synergistic application of multiple analytical techniques. This multi-pronged approach ensures that every aspect of the molecule's structure is rigorously interrogated and confirmed.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the initial and crucial checkpoint for verifying the molecular weight of the synthesized compound.

Expected Data:

| Technique | Expected m/z | Interpretation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 167.12 | Confirms the molecular weight of 166.22 g/mol . |

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-mass spectrometer in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Causality in Fragmentation: While high-resolution mass spectrometry (HRMS) would provide the exact elemental composition, tandem MS (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic fragmentation patterns. The primary fragmentation would likely involve the cleavage of the C-N bond between the propanol chain and the pyridinylmethyl group, and cleavage adjacent to the alcohol and amine functionalities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group | Interpretation |

| 3400-3200 (broad) | O-H stretch | Presence of the alcohol group. |

| 3350-3250 (sharp) | N-H stretch | Presence of the secondary amine. |

| 3100-3000 | Aromatic C-H stretch | Pyridine ring C-H bonds. |

| 2950-2850 | Aliphatic C-H stretch | Propanol and methyl C-H bonds. |

| 1600-1450 | C=C and C=N stretch | Pyridine ring vibrations. |

| 1150-1050 | C-O stretch | Alcohol C-O bond. |

Experimental Protocol (Attenuated Total Reflectance - ATR FT-IR):

-

Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the ATR crystal.

-

Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, including both 1D (¹H and ¹³C) and 2D techniques, provides the most detailed information about the carbon-hydrogen framework of the molecule, enabling unambiguous assignment of all atoms and their connectivity.[4][5]

Caption: Structure of this compound with atom numbering for NMR. (Note: A visual diagram would show numbering for each proton and carbon for clarity in the following sections).

Atom Numbering for NMR Analysis:

-

Pyridine Ring: C2, C3, C4, C5, C6 (with corresponding protons H3, H4, H5, H6).

-

Methylene Bridge: C7 (with protons H7a, H7b).

-

Propanol Chain: C8, C9, C10 (with corresponding protons H8a/H8b, H9a/H9b, H10a/H10b).

-

Heteroatoms: N1 (pyridine), N-amino, O-hydroxyl.

2.3.1. ¹H NMR Spectroscopy: Proton Environment Mapping

Expected Data (in CDCl₃, shifts are approximate):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.5-8.6 | d | 1H | H6 | α-proton to pyridine nitrogen, most deshielded. |

| 7.6-7.7 | t | 1H | H4 | γ-proton of the pyridine ring. |

| 7.1-7.3 | m | 2H | H3, H5 | β-protons of the pyridine ring. |

| 3.8-3.9 | s | 2H | H7 | Methylene protons adjacent to the pyridine ring. |

| 3.6-3.7 | t | 2H | H10 | Methylene protons adjacent to the hydroxyl group. |

| 2.7-2.8 | t | 2H | H8 | Methylene protons adjacent to the amine. |

| 1.7-1.8 | p | 2H | H9 | Methylene protons between C8 and C10. |

| 2.0-3.0 | br s | 2H | NH, OH | Exchangeable protons, may not always be observed. |

2.3.2. ¹³C NMR Spectroscopy: Carbon Skeleton Visualization

Expected Data (in CDCl₃, shifts are approximate):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159 | C2 | Carbon of the pyridine ring attached to the methylene bridge. |

| ~149 | C6 | α-carbon to the pyridine nitrogen. |

| ~136 | C4 | γ-carbon of the pyridine ring. |

| ~122 | C3, C5 | β-carbons of the pyridine ring. |

| ~62 | C10 | Carbon attached to the hydroxyl group. |

| ~54 | C7 | Methylene carbon adjacent to the pyridine ring. |

| ~49 | C8 | Carbon adjacent to the amine. |

| ~30 | C9 | Central carbon of the propanol chain. |

2.3.3. 2D NMR Spectroscopy: Unambiguous Connectivity Confirmation

To definitively assign the ¹H and ¹³C signals and confirm the connectivity, a suite of 2D NMR experiments is essential.[5][6][7]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. Expected correlations would be observed between H3-H4, H4-H5, H5-H6 on the pyridine ring, and between H8-H9 and H9-H10 on the propanol chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would confirm the assignments made in the 1D spectra (e.g., H6 correlates with C6, H10 with C10, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

-

H7 protons to C2 and C3 of the pyridine ring.

-

H7 protons to C8 of the propanol chain.

-

H8 protons to C7 and C9.

-

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

Part 3: Conclusion and Data Archiving

The collective and corroborative data from Mass Spectrometry, FT-IR, and a full suite of NMR experiments provide an unassailable structural proof for this compound. This systematic and multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for any further investigation into the compound's properties and applications. All experimental data, including raw spectra and processed results, should be meticulously documented and archived in a secure, accessible electronic laboratory notebook for future reference and regulatory submissions.

References

-

Figueiredo, P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

-

Semantic Scholar. (n.d.). Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives. [Link]

-

Di Martino, R. M. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

-

Dhar, D., & Oldengott, S. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 53(17), 9043–9052. [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society (Resumed), 657. [Link]

-

Lee, Y.-G., et al. (2008). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2412. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Solvias. (n.d.). Small Molecule Pharmaceutical Characterization. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

La Trobe University. (n.d.). Small Molecule Structure Characterisation. [Link]

-

ResearchGate. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. [Link]

-

PubChem. (n.d.). 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL. [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. [Link]

-

Zhang, X., et al. (2011). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 23(12), 5551-5552. [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 3. [Link]

-

PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

-

PubChem. (n.d.). 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol. [Link]

-

PubChemLite. (n.d.). 2-(pyridin-2-yl)propan-1-ol (C8H11NO). [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

ResearchGate. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Link]

-

SpectraBase. (n.d.). 3-Methyl-2-pyridone - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. biosynth.com [biosynth.com]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridinylmethylamino Alcohols

Introduction: The Pyridinylmethylamino Alcohol Scaffold in Modern Drug Discovery

The pyridinylmethylamino alcohol moiety represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse range of therapeutic agents. Its prevalence stems from a unique combination of structural features: the pyridine ring, a common element in kinase inhibitors, offers versatile points for substitution and can engage in crucial hydrogen bonding interactions within enzyme active sites. The chiral amino alcohol backbone provides a stereochemically defined framework, essential for enantioselective recognition by biological targets, and presents further opportunities for structural modification to fine-tune pharmacokinetic and pharmacodynamic properties.[1]

This guide provides a comprehensive overview of the discovery and synthesis of novel pyridinylmethylamino alcohols, intended for researchers and professionals in drug development. We will delve into the strategic considerations driving the design of these molecules, explore robust synthetic methodologies for their stereocontrolled preparation, and discuss the critical role of structure-activity relationship (SAR) studies in optimizing their biological activity.

Part 1: Rational Design and Discovery

The journey to a novel therapeutic agent begins with a rational design strategy. For the pyridinylmethylamino alcohol class, the primary impetus often lies in the pursuit of potent and selective kinase inhibitors.[2][3] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is implicated in a multitude of diseases, including cancer and inflammatory disorders.[2][4]

The Kinase Inhibitor Hypothesis

The pyridine nucleus is a well-established pharmacophore in kinase inhibition, capable of forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. By appending a chiral methylamino alcohol side chain, we can introduce additional points of interaction with the enzyme, enhancing both potency and selectivity. The stereochemistry of the alcohol and the amine-bearing carbon is often critical for optimal binding.[1]

The design process is often iterative, guided by computational modeling and a deep understanding of the target's structure. Bioisosteric replacement is a common strategy to modulate properties like solubility, metabolic stability, and cell permeability without sacrificing affinity for the target.[5][6] For instance, replacing a metabolically labile group with a more stable isostere can significantly improve a compound's pharmacokinetic profile.

Figure 1: A workflow diagram illustrating the iterative cycle of discovery, synthesis, and evaluation of novel pyridinylmethylamino alcohols.

Part 2: Core Synthetic Strategies

The asymmetric synthesis of chiral amino alcohols is a well-established field, with several robust methods that can be adapted for the preparation of pyridinylmethylamino alcohols.[1][7][8] The choice of synthetic route often depends on the availability of starting materials, the desired stereochemistry, and the scalability of the process.

Synthesis from the Chiral Pool

One of the most straightforward approaches is to utilize readily available chiral starting materials, such as α-amino acids. The carboxylic acid functionality can be reduced to the corresponding alcohol, preserving the stereochemistry of the α-carbon.

Protocol 1: Synthesis of a Pyridinylmethylamino Alcohol from a Chiral Amino Acid

-

Protection: Protect the amino group of the starting amino acid (e.g., with a Boc group).

-

Activation: Activate the carboxylic acid, for example, by forming a mixed anhydride or an active ester.

-

Reduction: Reduce the activated carboxylic acid to the primary alcohol using a suitable reducing agent, such as sodium borohydride.

-

Pyridinylmethylamination: Deprotect the amino group and perform a reductive amination with a pyridinecarboxaldehyde.

-

Purification: Purify the final product by column chromatography.

Asymmetric Reduction of α-Aminoketones

A powerful strategy involves the asymmetric reduction of a prochiral α-aminoketone. This method allows for the creation of the chiral alcohol center with high enantioselectivity.

Protocol 2: Asymmetric Reduction of an α-Pyridinylmethylaminoketone

-

Ketone Synthesis: Synthesize the α-pyridinylmethylaminoketone precursor. This can be achieved through various methods, such as the nucleophilic substitution of an α-haloketone with the appropriate pyridinylmethylamine.

-

Asymmetric Reduction: Perform the asymmetric reduction of the ketone using a chiral reducing agent or a catalyst. A common method is the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and borane.[1]

-

Workup and Purification: Quench the reaction carefully and perform an extractive workup. Purify the resulting chiral amino alcohol by flash column chromatography.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Asymmetric Aminohydroxylation of Olefins

The Sharpless asymmetric aminohydroxylation (AA) provides a direct route to 1,2-amino alcohols from olefins. This reaction utilizes an osmium catalyst and a chiral ligand to control the stereochemical outcome.[1]

Figure 2: Overview of major synthetic strategies for chiral pyridinylmethylamino alcohols.

Part 3: Spectroscopic Characterization

Unambiguous characterization of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the target pyridinylmethylamino alcohols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts of protons on the carbon bearing the hydroxyl group (typically 3.4-4.5 ppm) and the pyridine ring protons are characteristic.[9][10] The addition of D₂O can be used to identify the exchangeable O-H proton signal.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. Fragmentation patterns can also provide structural information. Common fragmentation pathways for alcohols include alpha cleavage and dehydration.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Alcohols exhibit a characteristic broad O-H stretching absorption in the range of 3300-3600 cm⁻¹ and a C-O stretching absorption around 1050 cm⁻¹.[9]

Part 4: Structure-Activity Relationship (SAR) Studies

Once a series of pyridinylmethylamino alcohol analogs have been synthesized and characterized, they are subjected to biological evaluation to determine their activity against the target of interest. The resulting data is then used to establish a structure-activity relationship (SAR), which guides the design of the next generation of compounds.[11][12][13]

Key Structural Modifications and Their Impact on Activity

Systematic modifications are made to different parts of the molecule to probe their importance for biological activity.

-

Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

-

Stereochemistry: The absolute stereochemistry of the alcohol and amino groups is often crucial for activity. It is common to synthesize and test both enantiomers to determine the eutomer.

-

Amino Substituent: The nature of the substituent on the amino group can influence interactions with the target protein and modulate physicochemical properties.

-

Linker Length and Flexibility: The distance and conformational flexibility between the pyridine ring and the chiral center can be varied to optimize binding.

Data Presentation for SAR Analysis

The results of SAR studies are typically summarized in a table to facilitate analysis and comparison.

| Compound | Pyridine Substitution (R¹) | Stereocenter 1 (Cα) | Stereocenter 2 (Cβ-OH) | Kinase Inhibition IC₅₀ (nM) |

| 1a | 4-H | S | R | 50 |

| 1b | 4-Cl | S | R | 15 |

| 1c | 4-OCH₃ | S | R | 75 |

| 2a | 4-Cl | R | R | 250 |

| 3a | 3-Cl | S | R | 120 |

This is an illustrative table based on general principles of SAR for kinase inhibitors. Actual values would be determined experimentally.

The data in the table above illustrates how systematic modifications can lead to a better understanding of the pharmacophore. For example, comparing compounds 1a , 1b , and 1c suggests that a small, electron-withdrawing substituent at the 4-position of the pyridine ring is beneficial for activity. A comparison of 1b and 2a highlights the critical importance of the stereochemistry at the α-carbon.

Conclusion

The discovery and synthesis of novel pyridinylmethylamino alcohols is a dynamic and rewarding area of research in medicinal chemistry. A thorough understanding of rational drug design principles, coupled with expertise in modern asymmetric synthesis, is essential for success. The iterative process of design, synthesis, and biological evaluation, guided by rigorous SAR analysis, provides a powerful paradigm for the development of new therapeutic agents based on this versatile scaffold.

References

- BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols.

- Yin, L., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.

- Gao, F., et al. (n.d.).